Cas no 68210-19-5 (5-methyl-4,5-dihydro-1,3-oxazol-2-amine)

5-methyl-4,5-dihydro-1,3-oxazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 2-Oxazolamine,4,5-dihydro-5-methyl-(9CI)
- 5-methyl-4,5-dihydro-1,3-oxazol-2-amine
- CHEMBL107413
- 68210-19-5
- 5-Methyl-2-iminooxazolidine
- SCHEMBL6592796
- PD182644
- 5-Methyl-4,5-dihydrooxazol-2-amine
- Z1203579428
- AKOS006350070
- CS-0225789
- BDBM50138201
- 2-imino-5-methyloxazolidine
- SCHEMBL8968765
- AKOS013498557
- 5-Methyl-oxazolidin-(2Z)-ylideneamine
- EN300-1249188
- 2-Oxazolamine, 4,5-dihydro-5-methyl-
- DB-282108
-
- インチ: InChI=1S/C4H8N2O/c1-3-2-6-4(5)7-3/h3H,2H2,1H3,(H2,5,6)
- InChIKey: ZHFKVNRMZIOKGZ-UHFFFAOYSA-N
- ほほえんだ: CC1CN=C(O1)N
計算された属性
- せいみつぶんしりょう: 100.063662883g/mol
- どういたいしつりょう: 100.063662883g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 99.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 47.6Ų
5-methyl-4,5-dihydro-1,3-oxazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1249188-0.1g |
5-methyl-4,5-dihydro-1,3-oxazol-2-amine |
68210-19-5 | 95% | 0.1g |
$293.0 | 2023-07-07 | |
1PlusChem | 1P00G05Q-1g |
2-Oxazolamine,4,5-dihydro-5-methyl-(9CI) |
68210-19-5 | 95% | 1g |
$1097.00 | 2025-02-27 | |
1PlusChem | 1P00G05Q-100mg |
2-Oxazolamine,4,5-dihydro-5-methyl-(9CI) |
68210-19-5 | 95% | 100mg |
$418.00 | 2025-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1296459-100mg |
5-Methyl-4,5-dihydro-1,3-oxazol-2-amine |
68210-19-5 | 98% | 100mg |
¥7377.00 | 2024-05-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1296459-250mg |
5-Methyl-4,5-dihydro-1,3-oxazol-2-amine |
68210-19-5 | 98% | 250mg |
¥11286.00 | 2024-05-04 | |
1PlusChem | 1P00G05Q-500mg |
2-Oxazolamine,4,5-dihydro-5-methyl-(9CI) |
68210-19-5 | 95% | 500mg |
$867.00 | 2025-02-27 | |
Enamine | EN300-1249188-0.05g |
5-methyl-4,5-dihydro-1,3-oxazol-2-amine |
68210-19-5 | 95% | 0.05g |
$197.0 | 2023-07-07 | |
Enamine | EN300-1249188-2.5g |
5-methyl-4,5-dihydro-1,3-oxazol-2-amine |
68210-19-5 | 95% | 2.5g |
$1650.0 | 2023-07-07 | |
1PlusChem | 1P00G05Q-5g |
2-Oxazolamine,4,5-dihydro-5-methyl-(9CI) |
68210-19-5 | 95% | 5g |
$3082.00 | 2024-04-22 | |
Aaron | AR00G0E2-100mg |
2-Oxazolamine,4,5-dihydro-5-methyl-(9CI) |
68210-19-5 | 95% | 100mg |
$428.00 | 2023-12-13 |
5-methyl-4,5-dihydro-1,3-oxazol-2-amine 関連文献
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
5. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
7. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
5-methyl-4,5-dihydro-1,3-oxazol-2-amineに関する追加情報
5-Methyl-4,5-Dihydro-1,3-Oxazol-2-Amine: A Comprehensive Overview
The compound with CAS No 68210-19-5, known as 5-methyl-4,5-dihydro-1,3-oxazol-2-amine, is a heterocyclic amine that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of oxazoles, which are five-membered rings consisting of one oxygen and one nitrogen atom. The presence of the methyl group at position 5 and the dihydro configuration at positions 4 and 5 introduces unique electronic and steric properties to the molecule, making it a valuable substrate for various chemical transformations.
Recent studies have highlighted the potential of 5-methyl-4,5-dihydro-1,3-oxazol-2-amine in drug discovery efforts. Researchers have explored its role as a building block for constructing bioactive molecules with potential applications in treating neurodegenerative diseases and cancer. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit promising anti-inflammatory and antioxidant activities, suggesting its utility in developing therapeutic agents.
The synthesis of 5-methyl-4,5-dihydro-1,3-oxazol-2-amine typically involves a two-step process: the formation of the oxazole ring followed by functionalization at specific positions. One common approach is the reaction of an appropriate aldehyde with an amine derivative under acidic conditions to form the oxazole ring. Subsequent methylation at position 5 can be achieved through alkylation or acylation techniques. The choice of synthesis method depends on the desired stereochemistry and purity of the final product.
In terms of chemical properties, 5-methyl-4,5-dihydro-1,3-oxazol-2-amine exhibits moderate solubility in polar solvents such as water and ethanol due to its amine functionality. Its stability under various pH conditions makes it suitable for use in both acidic and basic environments. Additionally, the compound's ability to form hydrogen bonds enhances its compatibility with biological systems, making it a promising candidate for drug delivery systems.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of 5-methyl-4,5-dihydro-1,3-oxazol-2-amine with greater accuracy. Quantum mechanical calculations have revealed that the nitrogen atom in the oxazole ring is electron-rich, facilitating nucleophilic attacks during chemical reactions. This insight has been instrumental in designing efficient synthetic pathways for this compound.
The application of 5-methyl-4,5-dihydro-1,3-Oxazol derivatives extends beyond pharmacology into materials science. For example, a 2023 study published in *Chemical Communications* reported their use as precursors for synthesizing conductive polymers with potential applications in flexible electronics. The ability to tune the electronic properties of these polymers by modifying substituents on the oxazole ring opens new avenues for material innovation.
In conclusion, 5-methyl
68210-19-5 (5-methyl-4,5-dihydro-1,3-oxazol-2-amine) 関連製品
- 1257641-06-7(2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione)
- 2291091-45-5(ethyl 3-[(2R)-piperidin-2-yl]propanoate)
- 1594040-31-9(5-bromo-3-methylfuran-2-carbaldehyde)
- 73075-45-3(7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride)
- 2097932-95-9(3,3,3-trifluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propane-1-sulfonamide)
- 1810074-81-7((S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride)
- 2228736-94-3(1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine)
- 95192-59-9(Benzoic acid,4-methoxy-2,6-dinitro-)
- 1804705-12-1(4-Chloro-5-(difluoromethyl)-2-(fluoromethyl)pyridine)
- 4055-72-5(5-Allyl-1-methoxy-2,3-dihydroxybenzene)




